Nebracetam

Content Navigation

CAS Number

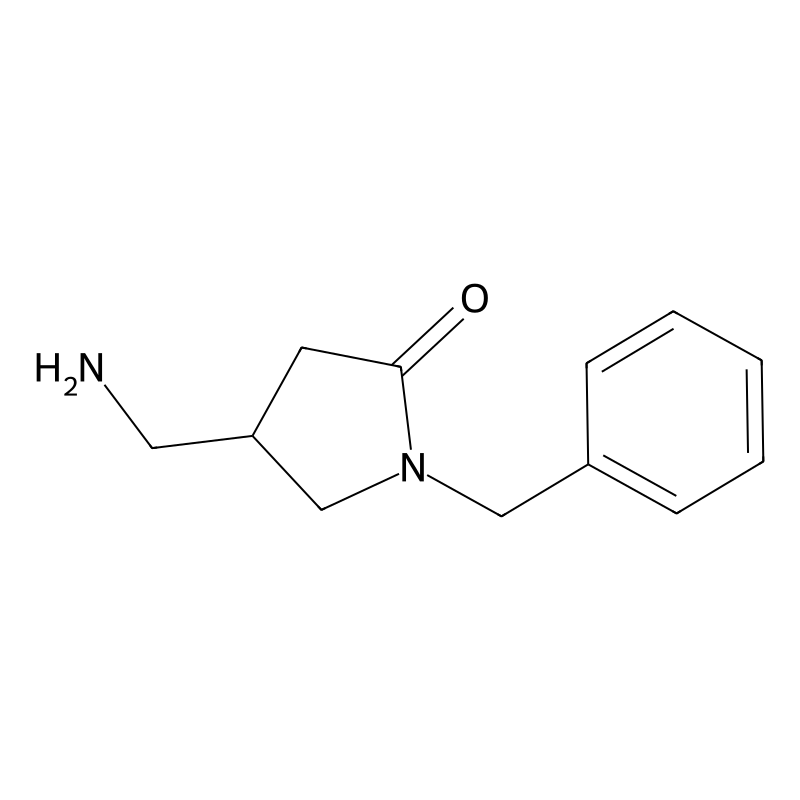

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Nebracetam (CAS 116041-13-5) is a specialized pyrrolidinone derivative within the racetam structural class, distinguished by its direct action as an M1 muscarinic acetylcholine receptor agonist. Unlike baseline racetams that primarily modulate membrane fluidity or act as allosteric modulators of glutamate receptors, Nebracetam directly influences cholinergic neurotransmission and intracellular calcium mobilization. It is commercially available in highly processable salt forms, such as nebracetam hydrochloride and nebracetam fumarate, which provide reliable aqueous solubility for in vitro and in vivo formulations. For procurement professionals and neuropharmacology researchers, Nebracetam serves as a targeted tool compound for modeling cholinergic signaling, excitotoxicity, and neurodegenerative pathways, offering a distinct mechanistic profile compared to traditional, non-receptor-binding pyrrolidones [1].

Research Fit

Substituting Nebracetam with more common racetams like Piracetam or Aniracetam fundamentally alters the experimental mechanism and formulation requirements. Piracetam exhibits negligible affinity for central nervous system receptors and fails to provide the direct M1 muscarinic agonism required for specific cholinergic pathway activation. Aniracetam functions as a positive allosteric modulator of AMPA receptors rather than an M1 agonist, and its high lipophilicity makes it practically insoluble in water, complicating aqueous assay preparation. In contrast, Nebracetam directly targets M1 receptors to mobilize intracellular calcium and is formulated as water-soluble salts. Utilizing a generic racetam in place of Nebracetam will result in the absence of targeted M1 activation and necessitate complex lipid-based vehicles for dosing, compromising assay reproducibility and specific cholinergic targeting [1].

Substitution Risk

Direct M1 Muscarinic Receptor Agonism vs. Baseline Racetams

Nebracetam functions as a direct agonist for human M1-muscarinic receptors, a mechanism absent in baseline racetams. While Piracetam and Aniracetam show negligible direct agonism at muscarinic acetylcholine receptors, Nebracetam specifically targets the M1 subtype, mediating downstream cholinergic effects that are completely blocked by M1-selective antagonists like pirenzepine [1].

| Evidence Dimension | Primary receptor mechanism |

| Target Compound Data | Direct M1 muscarinic receptor agonist |

| Comparator Or Baseline | Piracetam / Aniracetam (Negligible direct M1 agonism; AMPA modulation) |

| Quantified Difference | Presence of direct M1 agonism vs. absence in comparators |

| Conditions | Receptor binding and functional assays |

Procurement of Nebracetam is essential for assays requiring direct cholinergic activation, which cannot be achieved using standard glutamatergic or membrane-modulating racetams.

Intracellular Calcium Mobilization Efficacy

Nebracetam actively induces a rise in intracellular calcium concentrations ([Ca2+]i) through its M1 receptor interaction. Quantitative functional assays demonstrate that Nebracetam elevates [Ca2+]i with an established EC50 value of 1.59 mM . This direct mobilization provides a measurable, dose-dependent functional output for in vitro cellular models, distinguishing it from non-calcium-mobilizing structural analogs.

| Evidence Dimension | Intracellular Ca2+ concentration increase |

| Target Compound Data | EC50 = 1.59 mM |

| Comparator Or Baseline | Baseline cellular control (Basal [Ca2+]i) |

| Quantified Difference | Dose-dependent elevation of [Ca2+]i with a specific EC50 of 1.59 mM |

| Conditions | In vitro cellular assays (e.g., Jurkat cells) |

Provides a quantifiable functional metric (EC50 = 1.59 mM) for standardizing calcium signaling assays and verifying batch-to-batch biological activity.

Selective Attenuation of NMDA-Evoked Calcium Influx

In cultured cerebellar granule cells, Nebracetam (100 microM) demonstrates a selective inhibitory action on stimuli-evoked calcium increases. The magnitude of Nebracetam-induced inhibition of NMDA-evoked Ca2+ responses is 1.7-fold greater than its inhibition of high K+-evoked responses [1]. This indicates a preferential attenuation of NMDA receptor-gated calcium channels over standard voltage-gated calcium channels.

| Evidence Dimension | Inhibition of stimuli-evoked Ca2+ influx |

| Target Compound Data | 1.7-fold greater inhibition of NMDA-evoked response |

| Comparator Or Baseline | High K+-evoked Ca2+ response (Voltage-gated channel baseline) |

| Quantified Difference | 1.7x selectivity for NMDA-gated vs. voltage-gated calcium channels |

| Conditions | Cultured rat cerebellar granule cells, 100 microM Nebracetam |

Allows researchers to procure a compound that selectively mitigates NMDA-mediated excitotoxicity without indiscriminately blocking all voltage-gated calcium channels.

Aqueous Solubility and Formulation Compatibility

The physical properties of Nebracetam, particularly in its hydrochloride or fumarate salt forms, offer significant processability advantages over lipophilic analogs. While Aniracetam is highly lipophilic and practically insoluble in water, Nebracetam hydrochloride achieves high solubility in standard laboratory solvents (e.g., >= 100 mg/mL or 415.40 mM in DMSO) and is readily formulated into clear aqueous solutions using standard co-solvents .

| Evidence Dimension | Formulation solubility |

| Target Compound Data | Highly soluble in DMSO (>= 100 mg/mL) and aqueous-compatible |

| Comparator Or Baseline | Aniracetam (Practically insoluble in water, requires lipid vehicles) |

| Quantified Difference | Transition from lipid-dependent formulation to stable aqueous/DMSO solubility |

| Conditions | Standard laboratory stock solution preparation |

Eliminates the need for complex lipid emulsions or harsh solvents during assay preparation, ensuring higher reproducibility in high-throughput liquid handling systems.

Cholinergic Neuropharmacology Assays

Due to its validated M1 muscarinic receptor agonism and specific calcium mobilization (EC50 = 1.59 mM), Nebracetam is a highly suitable racetam for in vitro models investigating cholinergic signaling pathways, where Piracetam would be mechanistically inactive [1].

Excitotoxicity and Neuroprotection Modeling

Leveraging its 1.7-fold selective attenuation of NMDA-evoked calcium influx over voltage-gated channels, Nebracetam is specifically suited for cellular assays modeling ischemic damage and NMDA-mediated excitotoxicity [2].

Aqueous-Based High-Throughput Screening

Because Nebracetam hydrochloride offers high solubility (>= 100 mg/mL in DMSO) and compatibility with aqueous co-solvents, it is an appropriate pyrrolidinone scaffold for automated liquid handling systems that cannot process highly lipophilic suspensions like Aniracetam .

Application Fit

References

- [1] Kitamura Y, et al. Effects of nebracetam (WEB 1881 FU), a novel nootropic, as a M1-muscarinic agonist. Japanese Journal of Pharmacology. 1991 Jan;55(1):177-80.

- [2] Kataoka Y, et al. Inhibitory action of nebracetam on various stimuli-evoked increases in intracellular Ca2+ concentrations in cultured rat cerebellar granule cells. Japanese Journal of Pharmacology. 1995 Jan;67(1):87-90.

XLogP3

Related CAS

MeSH Pharmacological Classification

Wikipedia

Explore Compound Types